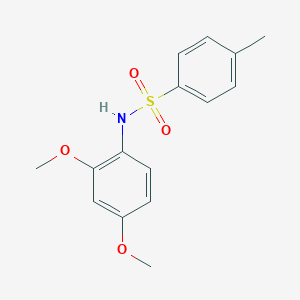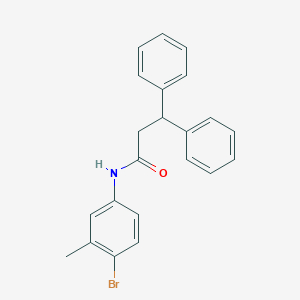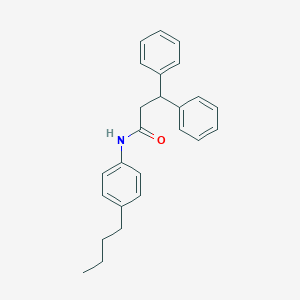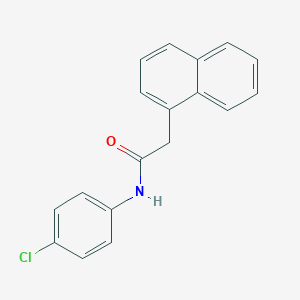
N-(4-chlorophenyl)-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(1-naphthyl)acetamide, commonly known as N-(4-chloro-1-naphthyl)acetamide (CNA), is a chemical compound that has gained significant attention in the field of scientific research. CNA is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic benefits in various diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(4-chlorophenyl)-2-(1-naphthyl)acetamide has been studied for its potential use in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory diseases. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by N-(4-chlorophenyl)-2-(1-naphthyl)acetamide results in reduced inflammation and pain.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(1-naphthyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the growth of cancer cells and reduce the formation of amyloid beta plaques, which are known to contribute to the development of Alzheimer's disease. N-(4-chlorophenyl)-2-(1-naphthyl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-(1-naphthyl)acetamide is a well-established compound that has been extensively studied in various animal models. It is readily available and can be synthesized using standard laboratory techniques. However, the use of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-2-(1-naphthyl)acetamide. One potential area of research is the development of more soluble forms of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide that can be administered more easily in vivo. Another area of research is the investigation of the potential therapeutic benefits of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide in other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide and its potential side effects in humans.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-(1-naphthyl)acetamide, or N-(4-chlorophenyl)-2-(1-naphthyl)acetamide, is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential therapeutic benefits in various diseases, including inflammatory diseases, cancer, and Alzheimer's disease. While the exact mechanism of action of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide is not fully understood, it is believed to inhibit the activity of COX enzymes, resulting in reduced inflammation and pain. N-(4-chlorophenyl)-2-(1-naphthyl)acetamide is a well-established compound that has been synthesized using standard laboratory techniques, but its low solubility in water can make it challenging to administer in vivo. There are several future directions for research on N-(4-chlorophenyl)-2-(1-naphthyl)acetamide, including the development of more soluble forms of the compound and further investigation of its potential therapeutic benefits in other diseases.
Synthesemethoden
N-(4-chlorophenyl)-2-(1-naphthyl)acetamide can be synthesized by reacting 4-chloroaniline with 1-naphthylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure N-(4-chlorophenyl)-2-(1-naphthyl)acetamide. The synthesis of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide is well-established and has been reported in several research articles.
Eigenschaften
Molekularformel |
C18H14ClNO |
|---|---|
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H14ClNO/c19-15-8-10-16(11-9-15)20-18(21)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2,(H,20,21) |
InChI-Schlüssel |
JQIGCMDGXMYQMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



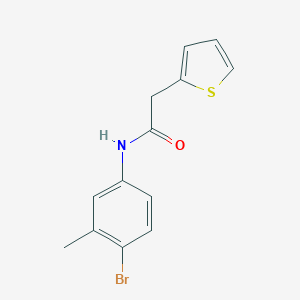
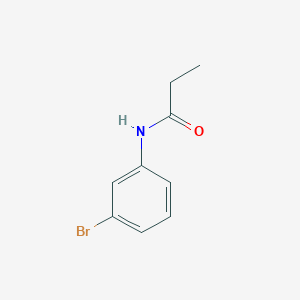
![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)

![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)

